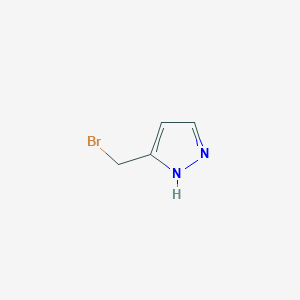
3-(bromomethyl)-1H-pyrazole
Descripción general
Descripción
“3-(bromomethyl)-1H-pyrazole” is likely a brominated derivative of pyrazole, which is a simple aromatic ring organic compound that consists of a 5-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “3-(bromomethyl)-1H-pyrazole” are not available, brominated organic compounds are often synthesized through electrophilic halogenation . This involves the reaction of an organic precursor with a halogenating reagent.Molecular Structure Analysis
The molecular structure of “3-(bromomethyl)-1H-pyrazole” would likely consist of a pyrazole ring with a bromomethyl (-CH2Br) group attached. The exact structure would depend on the position of this group on the pyrazole ring .Chemical Reactions Analysis
Brominated organic compounds, like “3-(bromomethyl)-1H-pyrazole”, can undergo various reactions. They can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(bromomethyl)-1H-pyrazole” would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the bromomethyl group .Aplicaciones Científicas De Investigación
1. Synthesis of Multidentate Pyrazolate Ligands
3-(Bromomethyl)-1H-pyrazole is utilized as a reactive analogue for the efficient attachment of various N-donor side arms through nucleophilic substitution reactions. This compound serves as a key starting material for the preparation of new multifunctional pyrazole compounds, acting as compartmental dinucleating ligand scaffolds for the assembly of bimetallic complexes (Röder et al., 2001).
2. Precursor for Synthesis of Energetic Oxetanes
3-Bromomethyl-1H-pyrazole has been used as a precursor for the synthesis of energetic oxetanes. These compounds are significant in creating explosives with high detonation velocities and pressures, along with a high thermostability and insensitivity (Born et al., 2022).
3. Catalytic Intermolecular C-H Arylation of Pyrazoles
This compound is instrumental in the synthesis of complex arylated pyrazoles. The catalytic intermolecular C-H arylation of SEM-protected pyrazoles, including 3-(bromomethyl)-1H-pyrazole, offers a new approach to synthesize arylated pyrazoles, where new arene rings are directly attached to predetermined positions of the heteroarene nucleus (Goikhman et al., 2009).
4. Preparation of Nucleoside Analogues
Glycosylation of 3-(bromomethyl)pyrazole derivatives has been used to afford nucleoside analogues, which have shown significant cytostatic activity against HeLa cell cultures, making them relevant in medicinal chemistry (García-López et al., 1979).
5. Role in Pyrazole Tautomerism Studies
3-(Bromomethyl)-1H-pyrazole derivatives play a role in studying tautomerism in pyrazoles. They help in understanding the behavior of pyrazoles in different states, like in the solid state and in solution, providing insights into the tautomerism of these compounds (Trofimenko et al., 2007).
6. Antiproliferative Agents in Cancer Research
Derivatives of 3-(bromomethyl)-1H-pyrazole have been synthesized and tested for their cytotoxic effects against breast cancer and leukemic cells. These derivatives exhibit potential as small molecule inhibitors for the treatment of leukemia and breast cancer (Ananda et al., 2017).
7. Synthesis of Various Organic Compounds
This compound is used in the synthesis of diverse organic compounds such as 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under specific catalytic conditions, highlighting its versatility in organic synthesis (Wang et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
5-(bromomethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c5-3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCRIDFDPOZBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543537 | |
| Record name | 5-(Bromomethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(bromomethyl)-1H-pyrazole | |
CAS RN |
102846-12-8 | |
| Record name | 5-(Bromomethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)
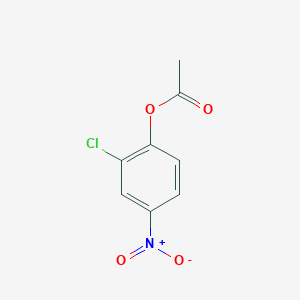

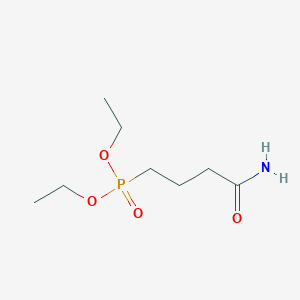
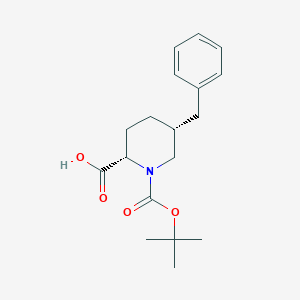
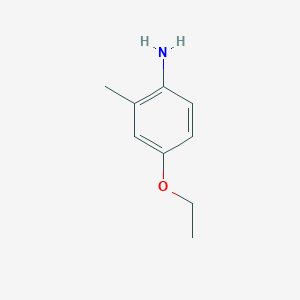
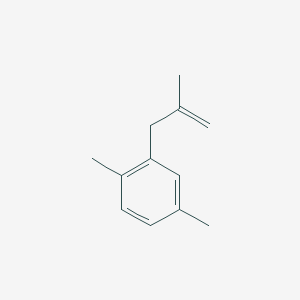
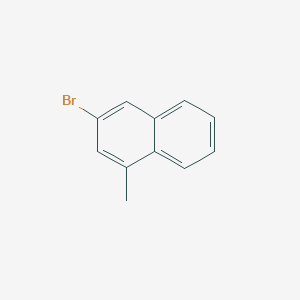

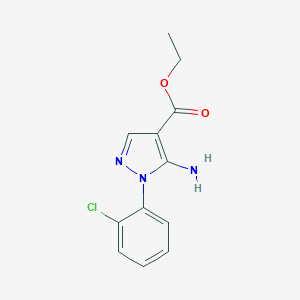
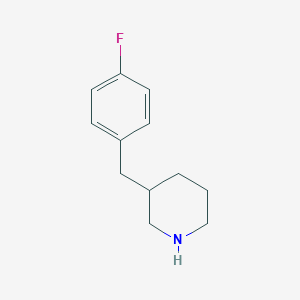
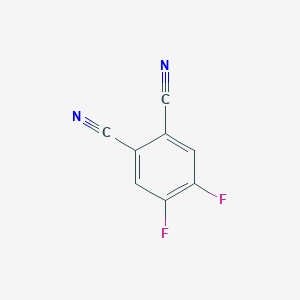

![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)